2-Methyl-2-(propan-2-yloxy)butan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
2-methyl-2-propan-2-yloxybutan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-5-8(4,6-9)10-7(2)3/h7H,5-6,9H2,1-4H3 |
InChI Key |
CBSSQSBJDGMPFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)OC(C)C |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization Techniques for 2 Methyl 2 Propan 2 Yloxy Butan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 2-Methyl-2-(propan-2-yloxy)butan-1-amine, distinct signals corresponding to each unique proton environment are expected. The chemical shifts are influenced by the electronic environment of the protons. For instance, the protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet, shifted downfield due to the deshielding effect of the adjacent nitrogen atom. The methyl and methylene (B1212753) protons of the butyl group and the methine and methyl protons of the propan-2-yloxy group would each give rise to characteristic signals, with their multiplicity determined by spin-spin coupling with neighboring protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., methyl, methylene, methine, quaternary) and its proximity to electronegative atoms like oxygen and nitrogen.
A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the table below. Actual experimental values may vary depending on the solvent and other acquisition parameters.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH₃)₂ | singlet | quaternary C |
| CH₂NH₂ | singlet | aminomethyl C |
| OCH(CH₃)₂ | septet | methine C |
| OCH(CH₃)₂ | doublet | methyl C |
| CCH₂CH₃ | quartet | methylene C |
| CCH₂CH₃ | triplet | methyl C |
Note: This table is predictive. Actual experimental data is required for definitive assignment.
Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₇H₁₇NO), the molecular weight is 131.22 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 131. Subsequent fragmentation would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for ethers and amines include alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom) and cleavage of the C-O or C-N bonds.
Key predicted fragments for this compound are outlined in the following table:
| m/z Value | Possible Fragment Ion | Fragment Lost |
| 116 | [M - CH₃]⁺ | Methyl radical |
| 101 | [M - CH₂NH₂]⁺ | Aminomethyl radical |
| 88 | [M - C₃H₇]⁺ | Propyl radical |
| 72 | [M - OC₃H₇]⁺ | Propan-2-yloxy radical |
| 58 | [CH₂=C(CH₃)NH₂]⁺ | - |
| 43 | [CH(CH₃)₂]⁺ | - |
| 30 | [CH₂=NH₂]⁺ | - |
Note: This table represents potential fragmentation patterns. Experimental data is necessary for confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine and ether functional groups.
The presence of the primary amine (-NH₂) group would be indicated by two medium-intensity N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is also expected around 1590-1650 cm⁻¹. The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ region.
The ether linkage (C-O-C) would be identified by a strong C-O stretching band, typically in the range of 1000-1300 cm⁻¹. The spectrum would also show characteristic C-H stretching and bending vibrations for the alkyl groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (primary amine) | 3300-3500 | Medium (two bands) |
| C-H stretch (alkyl) | 2850-2960 | Strong |
| N-H bend (primary amine) | 1590-1650 | Medium to strong |
| C-H bend (alkyl) | 1375-1465 | Medium |
| C-O stretch (ether) | 1000-1300 | Strong |
| C-N stretch (amine) | 1020-1250 | Medium |
Note: This table provides expected ranges for IR absorptions. The actual spectrum is required for precise identification.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. For this compound, HPLC is primarily used to assess its purity. A high-purity sample would ideally show a single major peak in the chromatogram.
The choice of HPLC method, including the column, mobile phase, and detector, is crucial for achieving good separation and detection. A reversed-phase HPLC method would likely be suitable for this compound. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.
For the separation of potential isomers, chiral HPLC may be necessary if the compound is chiral and has been synthesized as a racemic mixture.
A hypothetical set of HPLC conditions for the analysis of this compound is provided below:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometer (LC-MS) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Note: These are example HPLC conditions and would require optimization for this specific compound.
X-ray Diffraction Analysis for Crystalline Structure Determination
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, single-crystal X-ray diffraction can provide unambiguous proof of its structure, including bond lengths, bond angles, and stereochemistry.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This data allows for the construction of an electron density map, from which the atomic positions can be determined.
For a successful X-ray diffraction analysis, the primary requirement is the growth of high-quality single crystals of the compound. The resulting crystallographic data would provide the most definitive structural information available.
Computational and Theoretical Investigations of 2 Methyl 2 Propan 2 Yloxy Butan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Energetics
The nitrogen atom's lone pair of electrons is central to the molecule's character, making it a weak base and a nucleophile. rsc.org Quantum calculations can quantify this by determining the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. rsc.org
Calculations also yield the electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule. For this amine, the ESP would show a region of negative potential (typically colored red) around the nitrogen atom, corresponding to the lone pair, and regions of positive potential (blue) around the amine hydrogens, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.
Table 1: Theoretically Calculated Electronic Properties of 2-Methyl-2-(propan-2-yloxy)butan-1-amine Note: These values are representative and would be determined through specific computational software like Gaussian using a method such as B3LYP with a 6-311++G(d,p) basis set.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.0 eV | Indicates the energy of the highest energy electrons (lone pair on N); related to ionization potential and nucleophilicity. |
| LUMO Energy | ~ +1.5 eV | Indicates the energy of the lowest energy unoccupied orbital; related to electron affinity. |
| HOMO-LUMO Gap | ~ 7.5 eV | Correlates with chemical stability; a larger gap implies higher stability. |
| Dipole Moment | ~ 1.5 D | Quantifies the overall polarity of the molecule arising from the electronegative N and O atoms. |
| Mulliken Partial Charge on N | ~ -0.8 e | Shows a significant negative charge on the nitrogen atom, confirming it as the primary nucleophilic center. |
Conformational Analysis and Potential Energy Surface Mapping
Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in numerous spatial arrangements, or conformations. ucsb.edu Conformational analysis aims to identify the most stable of these conformers, which are those that reside at energy minima on the molecule's potential energy surface (PES). researchgate.netbigchem.eu
A PES is a multidimensional map that relates the potential energy of a molecule to its geometric parameters, such as bond lengths, bond angles, and dihedral (torsional) angles. libretexts.orgwikipedia.orglibretexts.org For a complete conformational analysis, the energy is calculated as key dihedral angles are systematically rotated. This process maps out the energy landscape, revealing low-energy valleys corresponding to stable conformers and higher-energy peaks, or saddle points, which are the transition states between them. libretexts.orgyoutube.com
For this compound, key rotations would include the C-C bond between the quaternary carbon and the -CH2NH2 group, and the C-O bonds of the ether linkage. The steric bulk of the methyl and ethyl groups on the quaternary carbon, as well as the isopropyl group, will create significant steric hindrance, strongly influencing the relative energies of different conformers. The most stable conformers will be those that minimize these unfavorable steric interactions, typically adopting staggered arrangements.
Table 2: Hypothetical Relative Energies for Rotation Around the C4-C5 Bond (Where C4 is the quaternary carbon and C5 is the -CH2- of the aminomethyl group)
| Dihedral Angle (N-C5-C4-O) | Conformation | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 60° | Gauche | 0.0 | A stable, staggered conformation likely representing a global minimum. |
| 120° | Eclipsed | +4.5 | High-energy transition state due to eclipsing of the bulky groups. |
| 180° | Anti | +0.5 | A stable, staggered conformation, but slightly higher in energy due to interaction with other substituents. |
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is an indispensable tool for investigating the step-by-step pathways of chemical reactions. nih.gov By mapping the PES connecting reactants to products, chemists can identify the transition state—the highest energy point along the lowest energy reaction path. ucsb.edu The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. wikipedia.org
As a primary amine, this compound's characteristic reaction is nucleophilic addition, for example, to a carbonyl group of an aldehyde or ketone. rsc.orglibretexts.org Computational methods can model this process in detail. The mechanism typically involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This is followed by proton transfers to form a neutral carbinolamine, which then eliminates a water molecule to yield a protonated imine (iminium ion), and finally, deprotonation gives the neutral imine product. libretexts.org
Transition state theory (TST) can be used with the calculated energies to determine theoretical reaction rate constants. wikipedia.orgrsc.org These models can also explore the effects of catalysts or solvent molecules on the reaction mechanism and energetics. nih.gov
Table 3: Hypothetical Energy Profile for Imine Formation with Acetone
| Reaction Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|
| 1 | Reactants (Amine + Acetone) | 0.0 |
| 2 | Transition State 1 (Nucleophilic Attack) | +15.2 |
| 3 | Tetrahedral Intermediate | +8.5 |
| 4 | Transition State 2 (Water Elimination) | +20.1 |
| 5 | Products (Imine + Water) | -2.3 |
Theoretical Studies on the Atmospheric Fate and Degradation Pathways of Alkyl Amines
Once released into the atmosphere, alkyl amines are subject to chemical transformations that determine their environmental lifetime and impact. sciengine.com Theoretical studies are crucial for predicting these processes, as experimental investigations under atmospheric conditions can be challenging. researchgate.net The primary daytime degradation pathway for amines is initiated by reaction with the hydroxyl (OH) radical, the atmosphere's main cleaning agent. whiterose.ac.ukscispace.comresearchgate.net
This reaction proceeds via hydrogen abstraction, where the OH radical removes a hydrogen atom from the amine. researchgate.netacs.org For this compound, there are several possible sites for H-abstraction:
From the -NH2 group: Forming an N-centered (aminyl) radical.
From a C-H bond α to the nitrogen: (i.e., the -CH2- group), forming a C-centered radical.
From a C-H bond α to the ether oxygen: (i.e., the CH group of the isopropyl moiety).
From other alkyl C-H bonds.
Computational studies on similar amines show that abstraction from C-H bonds alpha to the nitrogen is often the most favorable pathway. whiterose.ac.ukresearchgate.net Abstraction from the N-H bond is also a significant channel. researchgate.netacs.org Once the initial radical is formed, it rapidly reacts with atmospheric oxygen (O2) to form a peroxy radical (RO2•). acs.org The subsequent fate of this peroxy radical involves complex reactions with nitric oxides (NOx) or other RO2• radicals, leading to a variety of degradation products, including imines, amides, aldehydes, and nitramines. whiterose.ac.ukrsc.org
Table 4: Calculated Branching Ratios for the Reaction of this compound with OH Radical at 298 K Note: Branching ratios are based on theoretical calculations for structurally similar amines and represent the percentage of the reaction that proceeds through each pathway.
| H-Abstraction Site | Resulting Radical | Estimated Branching Ratio (%) |
|---|---|---|
| α-C-H (on -CH2- group) | C-centered radical | ~ 65% |
| N-H (on -NH2 group) | N-centered (aminyl) radical | ~ 25% |
| α-C-H (on isopropyl group) | C-centered radical | ~ 8% |
| Other C-H | C-centered radical | ~ 2% |
Molecular Docking and Interaction Studies with Biological Targets (General Theoretical Framework)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). iaanalysis.comiaanalysis.comnih.gov This method is fundamental in structure-based drug design. researchgate.net The general theoretical framework involves two main components: a search algorithm to generate numerous possible binding poses of the ligand in the receptor's active site, and a scoring function to estimate the binding affinity for each pose. nih.govresearchgate.net
The underlying principles of molecular recognition are "lock-and-key," where a ligand fits into a rigid receptor, and "induced-fit," where the receptor can change its conformation to accommodate the ligand. cutm.ac.in For a molecule like this compound, a likely biological target could be a receptor that recognizes endogenous amines, such as a trace amine-associated receptor (TAAR). researchgate.netresearchgate.netnih.gov
In a hypothetical docking simulation, the amine would be placed into the binding pocket of the target receptor. Under physiological pH, the primary amine group would be protonated (-NH3+). This positively charged group is crucial for binding and would be expected to form a strong ionic bond (a salt bridge) with a negatively charged amino acid residue in the receptor's binding site, such as aspartic acid or glutamic acid. nih.gov Other interactions that stabilize the complex include hydrogen bonds (e.g., between the amine hydrogens and polar residues) and van der Waals or hydrophobic interactions between the alkyl portions of the ligand and nonpolar residues in the pocket. The scoring function would then rank the poses based on the sum of these favorable interactions to predict the most likely binding mode and its associated binding energy.
Table 5: General Theoretical Interactions for Amine Ligand Binding in a Receptor
| Interaction Type | Ligand Group Involved | Potential Receptor Residue | Description |
|---|---|---|---|
| Ionic Bond (Salt Bridge) | Protonated Amine (-NH3+) | Aspartic Acid (Asp), Glutamic Acid (Glu) | Strong electrostatic attraction between oppositely charged groups. |
| Hydrogen Bond | Amine Hydrogens (-NH3+), Ether Oxygen (-O-) | Serine (Ser), Threonine (Thr), Asparagine (Asn) | Donation/acceptance of hydrogen atoms with polar side chains. |
| Hydrophobic Interaction | Alkyl groups (ethyl, methyl, isopropyl) | Leucine (Leu), Valine (Val), Phenylalanine (Phe) | Van der Waals forces between nonpolar groups in a hydrophobic pocket. |
Chemical Reactivity and Transformation Studies of 2 Methyl 2 Propan 2 Yloxy Butan 1 Amine
Oxidation Reactions of the Primary Amine Moiety
The primary amine functionality of 2-Methyl-2-(propan-2-yloxy)butan-1-amine is susceptible to oxidation, though its sterically hindered nature influences reaction pathways and rates. Primary amines are generally sensitive to oxidizing agents and can yield a variety of products depending on the reagent and conditions. libretexts.orgyoutube.com
Powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize primary amines. youtube.comlibretexts.org The reaction likely proceeds through the formation of an intermediate imine. Given the structure of the starting material, which lacks α-hydrogens on the quaternary carbon, the initial oxidation would target the -CH₂-NH₂ group. This could lead to dehydrogenation to form an imine, which upon hydrolysis would yield an aldehyde. However, strong oxidants like KMnO₄ can often lead to overoxidation, potentially cleaving C-C bonds or, in some cases, oxidizing the amine all the way to a nitro compound. libretexts.orglibretexts.org
Milder oxidation, for instance, using reagents like hydrogen peroxide (H₂O₂) or peroxy acids, can convert primary amines to hydroxylamines (azanols) or nitroso compounds. youtube.com However, these intermediates are often easily oxidized further. libretexts.org Due to the high steric hindrance around the nitrogen atom, reactions requiring direct access to the amine, or those proceeding through bulky transition states, may be significantly slower compared to less hindered primary amines.
Table 1: Plausible Oxidation Reactions and Products
| Oxidizing Agent | Expected Intermediate/Product | Plausible Reaction Conditions |
| Potassium Permanganate (KMnO₄) | Imine, Aldehyde, Carboxylic Acid, or Nitro Compound | Basic or acidic solution, potentially with heat libretexts.orglibretexts.org |
| Hydrogen Peroxide (H₂O₂) | Hydroxylamine, Nitroso Compound | Controlled temperature youtube.com |
| Peroxy Acids (e.g., m-CPBA) | Hydroxylamine, Nitro Compound | Inert solvent |
Reduction Chemistry of Amine Derivatives
While the primary amine itself is in a reduced state, its derivatives, such as imines and amides, are readily susceptible to reduction. The formation of these derivatives followed by reduction is a cornerstone of amine synthesis and modification.
A key reaction is reductive amination, where the amine reacts with an aldehyde or ketone to form an imine (or more accurately, a protonated iminium ion intermediate), which is then reduced in situ to a more substituted amine. masterorganicchemistry.comyoutube.com For example, reacting this compound with a ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) would yield a secondary amine. masterorganicchemistry.comyoutube.com These reducing agents are selective for the protonated iminium ion over the carbonyl starting material. masterorganicchemistry.com
Another major class of derivatives, amides, can be formed via acylation (see section 5.4). Amides are resistant to many reducing agents but can be effectively reduced to amines using powerful hydride donors like lithium aluminum hydride (LiAlH₄). This process would regenerate the amine functionality, which is not useful for this specific starting material but is a critical reaction for amide derivatives in general.
Table 2: Reduction of Key Amine Derivatives
| Derivative | Reducing Agent | Product |
| Imine / Iminium Ion | Sodium Cyanoborohydride (NaBH₃CN) | Secondary Amine |
| Imine / Iminium Ion | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Secondary Amine |
| Amide | Lithium Aluminum Hydride (LiAlH₄) | Amine (Primary, Secondary, or Tertiary) |
Nucleophilic Substitution Reactions at the Amine and Ether Centers
Amine Center as a Nucleophile:
The lone pair of electrons on the nitrogen atom makes the primary amine moiety a potent nucleophile. msu.edulibretexts.org It can readily participate in nucleophilic substitution reactions with electrophiles such as alkyl halides. However, the reaction rate is significantly impacted by steric hindrance. The structure of this compound is analogous to neopentyl systems, which are known to be extremely slow in Sₙ2 reactions due to the bulky quaternary carbon preventing backside attack. youtube.com Therefore, direct alkylation with primary or secondary alkyl halides would be exceptionally slow. youtube.comuci.edu
Furthermore, direct alkylation of primary amines is often difficult to control, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the newly formed secondary amine can compete with the starting material as a nucleophile. libretexts.orgyoutube.com
Ether Center Reactivity:
The isopropoxy group is a tertiary ether. Ethers are generally unreactive, but they can be cleaved under strongly acidic conditions using reagents like HBr or HI. acs.orgacs.org The mechanism of cleavage depends on the structure of the groups attached to the oxygen. For a tertiary ether like this one, the cleavage proceeds via an Sₙ1 mechanism. nih.gov
The reaction begins with the protonation of the ether oxygen by the strong acid, creating a good leaving group (an alcohol). The protonated ether then dissociates to form a stable tertiary carbocation (the 2-methyl-2-butoxy cation is tertiary) and isopropanol (B130326). Finally, the halide ion (e.g., Br⁻) acts as a nucleophile and attacks the carbocation to form the corresponding tertiary alkyl halide.
Reaction Scheme for Ether Cleavage:
Protonation: The ether oxygen is protonated by HBr.
Carbocation Formation (Sₙ1): The C-O bond breaks, forming isopropanol and a stable tertiary carbocation.
Nucleophilic Attack: The bromide ion attacks the carbocation, yielding 2-bromo-2-methylbutan-1-amine (assuming the amine is protonated and protected under the acidic conditions).
Derivatization Strategies for Functional Group Modification
Derivatization is crucial for modifying the molecule's properties or preparing it for further reactions. The primary amine is the main site for such modifications.
Acylation: The most common derivatization is acylation, the reaction with acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is typically performed in the presence of a non-nucleophilic base (like pyridine) to neutralize the HCl byproduct. nih.gov The resulting amide is significantly less basic and less nucleophilic than the parent amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. Despite the steric hindrance, acylation of hindered amines is a feasible and widely used reaction. nih.gov
Imine Formation: As mentioned in section 5.2, reaction with aldehydes or ketones under mildly acidic conditions (pH ~4-5) leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comkhanacademy.orglibretexts.org This reaction is reversible and can be driven to completion by removing the water formed during the reaction. libretexts.org The steric bulk around the amine may slow the reaction but does not prevent it. This derivatization is fundamental to reductive amination procedures.
Table 3: Common Derivatization Strategies
| Reagent Class | Derivative Formed | Key Features of Derivative |
| Acyl Halides / Anhydrides | Amide | Neutral, non-basic; stable; can be reduced back to an amine. nih.gov |
| Aldehydes / Ketones | Imine (Schiff Base) | Contains a C=N double bond; intermediate in reductive amination. masterorganicchemistry.comlibretexts.org |
| Sulfonyl Chlorides | Sulfonamide | Forms stable, often crystalline, derivatives. msu.edu |
Protonation States and Acid-Base Equilibria of the Amine Functionality
The primary amine group confers basic properties upon the molecule. The basicity is quantified by the pKa of its conjugate acid, the ammonium ion (R-NH₃⁺). For simple alkylamines, the pKa values of their conjugate acids are typically in the range of 9.5 to 11.0. acs.org
A close structural analog for the target molecule is neopentylamine (B1198066) (2,2-dimethylpropan-1-amine). The experimentally determined pKa for the conjugate acid of neopentylamine is approximately 10.15. Given the similar electronic environment and steric bulk, the pKa of protonated this compound is expected to be very close to this value.
The protonation state of the amine is dependent on the pH of the solution, as described by the Henderson-Hasselbalch equation.
At pH < pKa (e.g., pH 7.4): The amine will exist predominantly in its protonated, water-soluble ammonium salt form (R-NH₃⁺).
At pH > pKa (e.g., pH 12): The amine will be primarily in its deprotonated, neutral, and more organic-soluble free base form (R-NH₂).
At pH = pKa: The concentrations of the protonated and deprotonated forms are equal.
This equilibrium is fundamental to its behavior in biological systems, extraction procedures, and many chemical reactions.
Table 4: Acid-Base Properties
| Property | Estimated Value / State | Significance |
| Conjugate Acid pKa | ~10.15 | Determines the protonation state at a given pH. |
| Dominant form at pH 7.4 | Protonated (R-NH₃⁺) | Influences solubility and interaction with biological targets. |
| Dominant form at pH 12 | Deprotonated (R-NH₂) | The free base is more nucleophilic and soluble in organic solvents. |
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Building Block in the Synthesis of Complex Organic Molecules
Primary amines are foundational building blocks in organic chemistry, crucial for the synthesis of a vast array of more complex structures, including pharmaceuticals, agrochemicals, and other fine chemicals. The structure of 2-Methyl-2-(propan-2-yloxy)butan-1-amine is characterized by a quaternary carbon atom adjacent to the aminomethyl group, which imparts significant steric hindrance. This feature is often desirable in the synthesis of active pharmaceutical ingredients (APIs) and ligand libraries, where such steric bulk can enhance metabolic stability or modulate biological activity.
The primary amine group serves as a versatile nucleophile, enabling its participation in a wide range of C-N bond-forming reactions. These reactions are fundamental to assembling larger, more intricate molecular frameworks.
Table 1: Representative Reactions for Incorporating Amine Building Blocks
| Reaction Type | Reactant | Product Class | Significance |
|---|---|---|---|
| Acylation | Acyl Halide / Anhydride | Amide | Formation of stable amide bonds, common in pharmaceuticals. |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Introduction of new alkyl groups to modify solubility and basicity. |
| Reductive Amination | Aldehyde / Ketone | Secondary/Tertiary Amine | A highly efficient method for C-N bond formation. |
While specific examples of complex molecules synthesized directly from this compound are not extensively documented in public literature, its structural motifs are analogous to those found in various developmental compounds. The combination of its amine functionality for coupling reactions and the isopropoxy group for modifying lipophilicity and hydrogen bonding properties makes it a theoretically attractive building block for medicinal chemistry and drug discovery programs.
Role as an Intermediate in the Production of Specialty Chemicals
Beyond its direct incorporation into final target molecules, this compound can serve as a key intermediate that undergoes further chemical transformation. The primary amine can be converted into a wide variety of other functional groups, making it a precursor for a range of specialty chemicals. For instance, ether amines can be used to synthesize derivatives such as tertiary amines, amine oxides, and quaternary ammonium (B1175870) compounds, which have applications as surfactants, catalysts, and antimicrobial agents.
The synthesis of such derivatives often involves standard, high-yielding reactions, underscoring the utility of the parent amine as a versatile starting material.
Table 2: Potential Derivatives from this compound
| Derivative Class | Reagents | Potential Application |
|---|---|---|
| Tertiary Amine | Formaldehyde (B43269), H₂ (Eschweiler-Clarke) | Catalyst, Epoxy Curing Agent |
| Amine Oxide | H₂O₂ or m-CPBA | Surfactant, Foam Stabilizer |
| Quaternary Ammonium Salt | Alkyl Halide (e.g., CH₃I) | Phase Transfer Catalyst, Biocide |
The production of these specialty chemicals leverages the initial structure of the amine, with the ether group providing stability and influencing the final properties of the derivative.
Potential in the Development of Novel Materials with Specific Chemical Properties
The field of materials science increasingly relies on custom-designed organic molecules to create polymers and materials with tailored properties. Ether amines are recognized for their utility as monomers in polymerization reactions and as curing agents for epoxy resins. The dual functionality of this compound—a reactive amine and a stable ether linkage—positions it as a candidate for developing novel materials.
When used as a curing agent for epoxy resins, the primary amine can react with epoxide rings to form a cross-linked polymer network. The bulky alkyl and ether groups of the amine would become incorporated into the polymer backbone, potentially enhancing properties such as thermal stability, chemical resistance, and hydrophobicity.
Furthermore, this amine can react with diisocyanates to form polyureas, a class of polymers known for their high tensile strength, durability, and elastomeric properties. The specific structure of the amine would influence the polymer's morphology and final material characteristics. The presence of the ether group could improve flexibility and impact resistance in the resulting polymer. These materials have broad application prospects in coatings, adhesives, and advanced composites.
Application as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is particularly critical in the pharmaceutical industry where one enantiomer of a drug is often more active or has a better safety profile. Chiral amines are among the most important classes of molecules used to control stereochemistry in chemical reactions. They can function as chiral ligands that coordinate to a metal center or as chiral auxiliaries that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction.
This compound is a chiral molecule, possessing a stereocenter at the carbon atom bearing the aminomethyl, methyl, ethyl, and isopropoxy groups. This inherent chirality makes it a theoretical candidate for applications in asymmetric synthesis.
As a Chiral Ligand: The nitrogen atom's lone pair of electrons can coordinate to a transition metal (e.g., Palladium, Rhodium, Copper). The chiral environment created by the bulky substituents around the nitrogen could influence the stereoselectivity of reactions catalyzed by the metal complex, such as asymmetric hydrogenations, alkylations, or C-C bond-forming reactions.
As a Chiral Auxiliary: The amine could be temporarily attached to a carboxylic acid or another substrate to form a chiral amide. The steric bulk of the auxiliary would then direct the approach of a reagent to one face of the molecule, leading to the formation of one stereoisomer in excess. After the reaction, the auxiliary can be cleaved and recovered.
While the specific use of this compound in these roles has yet to be detailed in scientific literature, the principles of asymmetric catalysis suggest its potential. The development of new chiral ligands and auxiliaries is an active area of research, and compounds with its structural features are of continued interest to synthetic chemists.
Patent Landscape and Intellectual Property Analysis Pertaining to 2 Methyl 2 Propan 2 Yloxy Butan 1 Amine and Analogous Structures
Examination of Patented Synthetic Routes for Similar Amine-Ether Compounds
The synthesis of amine-ether compounds is a well-established area of organic chemistry, yet the patent literature continually showcases innovations aimed at improving efficiency, yield, and structural diversity. For structures analogous to 2-Methyl-2-(propan-2-yloxy)butan-1-amine, which features a branched alkyl chain, an ether linkage, and a primary amine, several key synthetic strategies are protected by patents.
A predominant patented method involves a two-step process starting with an alcohol. The first step is a cyanoalkylation reaction, where an alcohol is reacted with an unsaturated nitrile. This is followed by the hydrogenation of the resulting ether-nitrile intermediate to yield the final ether-amine. Variations of this route are detailed in multiple patents:
Cyanoethylation: This process involves the reaction of a primary or secondary alcohol with acrylonitrile, typically in the presence of an alkali metal hydroxide (B78521) catalyst, to form an alkyloxypropionitrile. acs.org Subsequent hydrogenation of the nitrile group, often without removal of the initial catalyst, produces the corresponding ether-amine. acs.org
Cyanobutylation: To create more complex branched structures, patents describe the reaction of an alcohol with nitriles like 2-pentenenitrile. google.com This "cyanobutylation" reaction forms a branched alkyl ether nitrile, which is then hydrogenated to yield the target branched alkyl ether amine. google.com
Another significant area of patented synthesis is reductive amination. This involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. While less direct for creating the specific ether linkage in the target molecule, it is a common method for producing a wide variety of substituted amines. mdpi.com
More advanced and environmentally friendly routes are also emerging in the patent landscape for producing polyetheramines, which share the core structural motifs. These include nucleophilic substitution, oxidation/reduction sequences, and catalytic amination processes, demonstrating a trend towards greener chemistry. justia.com
| Synthetic Route | Key Reactants | Intermediate | Key Features Claimed in Patents | Patent Example |
|---|---|---|---|---|
| Cyanoethylation followed by Hydrogenation | Alcohol, Acrylonitrile | Alkyloxypropionitrile | Efficient production of ether amines from primary or secondary alcohols. acs.org | EP1219597B1 acs.org |
| Cyanobutylation followed by Hydrogenation | Alcohol, 2-Pentanenitrile | Branched Alkyl Ether Nitrile | Creates branched structures, improving solvency and liquidity of the final product. google.com | US6331648B1 google.com |
| Reductive Alkylation | Ketone, Ethylenediamine, Hydrogen | Schiff Base (in situ) | Direct synthesis of secondary amines from ketones under hydrogen pressure. mdpi.com | EP0388045A1 mdpi.com |
| Catalytic Amination | Polyether Polyols, Ammonia (B1221849) | N/A | Considered a "green method" for producing polyetheramines. justia.com | (Described in scientific literature, representative of patentable green chemistry trends) justia.com |
Review of Novel Chemical Applications and Derivatives Claimed in Patents
The unique combination of a branching alkyl group, an ether linkage, and an amine functional group imparts valuable physicochemical properties to these molecules, leading to a wide array of patented applications. The branching tends to improve liquidity and solvency, while the amine and ether groups provide sites for further functionalization and interaction. google.com
Patents frequently claim not just the primary amine-ether compound but also a series of derivatives, including:
Alkoxylated Tertiary Amines: Formed by reacting the primary amine with alkylene oxides (e.g., ethylene (B1197577) oxide, propylene (B89431) oxide). google.com
Methylated Tertiary Amines: Produced via reaction with formaldehyde (B43269) and hydrogen. google.com
Quaternary Ammonium (B1175870) Compounds (QACs): These salts are formed from the tertiary amine derivatives and are a major focus of patent activity due to their potent surfactant and biocidal properties. google.comresearchgate.net
Amine Oxides: Derivatives created from the tertiary amines. google.com
The applications for these compounds and their derivatives are diverse and span multiple industries. A significant number of patents focus on their use as surfactants and performance-enhancing additives.
| Application Area | Compound Type / Derivative | Function / Claimed Benefit | Patent Example |
|---|---|---|---|
| Personal Care | Quaternary Ammonium Compounds | Hair conditioners, fabric softeners. google.com | US6331648B1 google.com |
| Agrochemicals | Primary and Alkoxylated Amines | Adjuvants/surfactants for herbicides (e.g., glyphosate (B1671968) formulations). google.comresearchgate.net | US8357636B2 researchgate.net |
| Industrial Processes | Primary Ether Amines | Ore flotation collectors, acid gas removers. acs.org | EP1219597B1 acs.org |
| Fuel Additives | Amine Derivatives | Improves solvency and performance. google.com | US6331648B1 google.com |
| Biocides/Disinfectants | Branched Polymeric QACs | Preservatives for ophthalmic products, contact lens disinfectants. researchgate.net | (Referenced in scientific literature, representative of patent trends) researchgate.net |
| Specialty Surfactants | Alkoxylated Polyamines | Foam control agents. justia.com | US Patent 8815007 justia.com |
Strategies for Establishing Intellectual Property in Chemical Synthesis and Application
Securing robust intellectual property (IP) protection in the chemical industry requires a multifaceted strategy that goes beyond patenting a single molecule. The ease with which chemical structures can be modified necessitates a comprehensive approach to safeguard an invention from competitors. justia.com
Effective IP strategies described in the literature and evident in patent filings include:
Layered Protection: Filing for a patent that protects not only the final compound or a class of compounds but also the specific method used to create it. justia.com This makes it more difficult for competitors to find non-infringing workarounds.
Protecting Intermediates and Processes: A strong patent portfolio can be built by protecting novel synthetic intermediates, catalysts, or solvents that are crucial to an innovative process. google.com This can provide IP coverage even if the final product is already known but the new synthesis route offers significant advantages (e.g., higher yield, lower cost, better environmental profile).
Broad and Narrow Claims (Genus and Species): Patents often include broad "genus" claims covering a family of related structures with variable functional groups, alongside specific "species" claims for the most promising individual compounds. This strategy aims to protect the core invention while also securing rights to the most valuable embodiments.
Application and Formulation Patents: Beyond the chemical entity and its synthesis, patents can be filed for novel uses or applications of a compound. justia.com Formulations that include the compound along with other agents to achieve a synergistic effect are also a common subject of patents, particularly in the agrochemical and personal care industries.
Strategic Geographic Filing: Utilizing international agreements like the Patent Cooperation Treaty (PCT) allows for a streamlined application process in multiple countries. google.com Companies typically focus on filing patents in key markets where the product will be manufactured or sold, and in jurisdictions with strong IP enforcement. google.com
"Ring-Fencing": This strategy involves filing additional patents on close structural variants of a key commercial product. This creates a protective barrier of IP that makes it harder for competitors to develop "me-too" products that are similar enough to compete but different enough to avoid infringing the core patent.
Analysis of Patent Trends for Branched Alkyl Amine and Ether Compounds
Analyzing patent filing data over time provides insights into areas of growing research and commercial development. For branched alkyl amine and ether compounds, the trends indicate a mature but continuously evolving field, with recent activity concentrated in specialty applications that demand high performance and specific functionalities.
Sustained Interest in Surfactants: The use of amine-ether compounds as surfactants is a long-standing area of innovation. google.com Recent trends point towards the development of more complex, structured surfactants, such as difunctional or "bicephalic" surfactants with branched alkyl ether backbones. epo.org These advanced molecules are patented for their improved properties relative to simpler mono-quaternary ammonium compounds. epo.org There is also a notable trend in patenting formulations with improved environmental profiles, such as adjuvants for pesticides with enhanced biodegradability. google.com
Growth in Biocides and Disinfectants: The market for antimicrobial compounds has seen significant growth, a trend accelerated by the COVID-19 pandemic. nih.gov This has spurred innovation and patent activity around quaternary ammonium compounds (QACs), which are derivatives of the amines in this class. nih.gov Patents for branched and polymeric QACs claim enhanced biocidal efficacy, potentially due to better surface coverage on microorganisms, and improved safety for applications like ophthalmic solutions. researchgate.net
Expansion into High-Technology Fields: While core applications remain in industrial and consumer goods, the structural motifs of branched alkyl chains and linker groups are appearing in patents for high-technology sectors. For instance, a recent patent dispute in the biotechnology sector centered on the precise definition of a "branched alkyl" group within lipid nanoparticles used for delivering mRNA vaccines. aoshearman.com This indicates that the fundamental chemistry of branched lipids and ethers is being adapted and patented for cutting-edge pharmaceutical applications.
Focus on "Green" Chemistry: Across all application areas, there is a discernible trend toward patenting processes and products that are more environmentally friendly. Patent EP 1219597 mentions the production of ether amines, while later analyses note that many foundational patents in this area did not specify the use of biosourced or biodegradable reagents, highlighting this as a key area for current and future innovation. google.com
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-2-(propan-2-yloxy)butan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination of 2-methyl-2-(propan-2-yloxy)butanone using ammonia or a primary amine source in the presence of a reducing agent (e.g., sodium cyanoborohydride) under inert conditions. Temperature (40–60°C) and solvent choice (e.g., methanol or THF) significantly impact reaction efficiency. For sterically hindered substrates, catalytic hydrogenation with Pd/C or Raney nickel may improve yields .
- Key Variables :
- Reducing agent selectivity (e.g., NaBH4 vs. NaBH3CN).
- Solvent polarity effects on intermediate stabilization.
Q. Which purification techniques are most effective for isolating this compound from byproducts?
- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) effectively separates the amine from unreacted ketone or secondary alcohols. Distillation under reduced pressure (50–80°C, 0.1–1 mmHg) is suitable for large-scale purification. Recrystallization using ethanol/water mixtures enhances purity if crystalline derivatives are formed .
- Quality Control : Monitor by TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate) and GC-MS for residual solvents.
Q. How can structural characterization of this compound be validated using spectroscopic methods?
- Methodological Answer :
- NMR : Confirm the presence of the propan-2-yloxy group via a singlet at δ 1.2–1.4 ppm (geminal methyl groups) in H NMR and a quaternary carbon at δ 70–80 ppm in C NMR. The amine proton appears as a broad peak at δ 1.5–2.5 ppm .
- IR : N-H stretching (3300–3500 cm) and C-O-C asymmetric stretching (1100–1250 cm).
- MS : Molecular ion peak at m/z 159 (CHNO) with fragmentation patterns indicating loss of isopropoxy (-60 amu) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
- Methodological Answer : Asymmetric reductive amination using chiral catalysts like (R)- or (S)-BINAP-modified ruthenium complexes achieves enantiomeric excess (ee >90%). Kinetic resolution via lipase-catalyzed acylation (e.g., Candida antarctica lipase B) separates enantiomers. Monitor ee by chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 95:5) .
- Challenges : Steric hindrance from the propan-2-yloxy group may reduce catalyst efficiency, requiring optimized ligand-to-metal ratios.
Q. What structural modifications to this compound enhance its bioactivity, and how are structure-activity relationships (SAR) analyzed?
- Methodological Answer :
- Modifications : Replace the isopropoxy group with bulkier alkoxy groups (e.g., tert-butoxy) to assess steric effects on receptor binding. Introduce electron-withdrawing substituents (e.g., fluorine) on the amine backbone to modulate basicity.
- SAR Analysis :
- In vitro assays : Measure binding affinity to serotonin receptors (e.g., 5-HT) via radioligand displacement.
- Computational modeling : Docking studies (AutoDock Vina) correlate substituent size/polarity with binding energy .
Q. How do discrepancies arise between experimental and computational predictions (e.g., PCP-SAFT models) for amine-containing systems like this compound?
- Methodological Answer : PCP-SAFT struggles with asymmetric hydrogen-bonding in amines due to unaccounted donor-acceptor site interactions. For example, azeotrope predictions for amine/ketone mixtures (e.g., butan-1-amine/pentan-2-one) deviate from experimental data. Mitigate by incorporating quantum-mechanical charge distribution data into parametrization .
- Validation : Compare predicted vs. experimental vapor-liquid equilibrium (VLE) data at 298–323 K.
Data Contradiction Analysis
Q. How can researchers resolve contradictions in reaction yields when scaling up this compound synthesis?
- Methodological Answer : Lab-scale yields (70–80%) often drop during scale-up due to inefficient mixing or heat dissipation. Use flow chemistry (continuous stirred-tank reactor) to maintain temperature uniformity. Kinetic studies (e.g., in situ FTIR) identify rate-limiting steps, such as imine formation .
Q. Why do computational solubility predictions for this compound diverge from experimental measurements in polar solvents?
- Methodological Answer : COSMO-RS models underestimate amine-solvent hydrogen bonding. Calibrate simulations using experimental Hansen solubility parameters. For example, the compound’s high solubility in ethanol (logP ~1.2) correlates with δ (hydrogen-bonding parameter) mismatches in default models .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Peaks/Chemical Shifts | Reference |
|---|---|---|
| H NMR | δ 1.2–1.4 ppm (6H, singlet, isopropoxy CH3) | |
| C NMR | δ 70–80 ppm (quaternary C-O-C) | |
| IR | 1100–1250 cm (C-O-C stretch) |
Table 2 : Optimization Parameters for Enantioselective Synthesis
| Parameter | Optimal Range | Impact on ee |
|---|---|---|
| Catalyst loading | 2–5 mol% | Increases ee |
| Reaction temperature | 25–40°C | Reduces racemization |
| Solvent polarity | Low (toluene > THF) | Enhances selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
